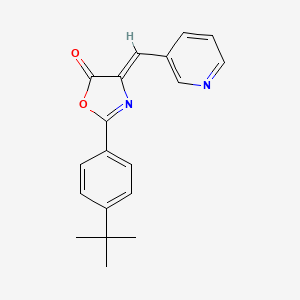
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
説明
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, also known as TBOA, is a chemical compound that has been used in scientific research for its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its dysregulation has been implicated in various neurological disorders.
作用機序
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. It has also been shown to have neuroprotective effects and can reduce brain damage caused by ischemia.
実験室実験の利点と制限
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is highly specific for glutamate transporters and does not affect other neurotransmitter systems. It is also relatively stable and can be stored for long periods of time. However, 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has some limitations as well. It is a potent inhibitor of glutamate transporters and can cause excitotoxicity at high concentrations. It also has poor solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research involving 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used in vivo. Another area of interest is the investigation of the role of glutamate transporters in various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one can be used to study the effects of glutamate dysregulation on brain development and plasticity.
科学的研究の応用
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been used to investigate the mechanisms of action of these transporters and their potential as targets for therapeutic intervention.
特性
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-19(2,3)15-8-6-14(7-9-15)17-21-16(18(22)23-17)11-13-5-4-10-20-12-13/h4-12H,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUVSJFZBNKNS-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416824 | |
| Record name | ST50973664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
CAS RN |
5376-30-7 | |
| Record name | ST50973664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B3847797.png)

![3-[3-(2-methoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847812.png)
![3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)
![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)

![3-[3-(4-methoxyphenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847826.png)
![3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847836.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B3847853.png)
![2-(3,5-diiodo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847855.png)
![4-(4-bromo-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3847858.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3847866.png)
